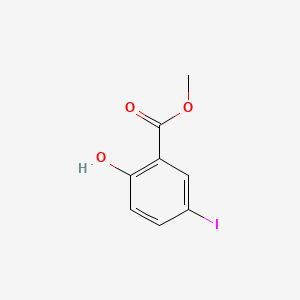

Methyl 5-iodosalicylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66548. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxy-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSWJTRJHPRZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290099 | |

| Record name | Methyl 5-iodosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4068-75-1 | |

| Record name | Methyl 5-iodosalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4068-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66548 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-iodosalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-iodosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-5-iodo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-iodosalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Halogenated Building Block

Methyl 5-iodosalicylate is a substituted aromatic ester that has emerged as a strategically important intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, which combines a salicylate scaffold with a reactive iodine atom, offers a unique combination of functionalities. The salicylate core is a well-established pharmacophore found in numerous therapeutic agents, valued for its anti-inflammatory and analgesic properties.[1] The iodine substituent at the C5 position serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended to serve as a technical resource for researchers leveraging this compound as a key building block in the design and synthesis of complex molecular architectures, from novel active pharmaceutical ingredients (APIs) to advanced organic materials.

Section 1: Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3][4] Its core identity and physical characteristics are summarized in the table below. Proper storage in a cool, dark place is recommended to maintain its stability.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-hydroxy-5-iodobenzoate | [3] |

| CAS Number | 4068-75-1 | [3][4] |

| Molecular Formula | C₈H₇IO₃ | [3] |

| Molecular Weight | 278.04 g/mol | [3][4] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 73-78 °C | [4] |

| Storage | 2-8°C, protect from light | [4] |

| SMILES | COC(=O)C1=C(C=CC(=C1)I)O | [3] |

| InChIKey | NRSWJTRJHPRZMH-UHFFFAOYSA-N | [3] |

graph "Methyl_5_iodosalicylate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Aromatic Bonds C1 -- C6 [style=bold]; C6 -- C2 [style=solid]; C2 -- C3 [style=bold]; C3 -- C4 [style=solid]; C4 -- C5 [style=bold]; C5 -- C1 [style=solid];

// Substituents O1 [label="O", pos="0,3!"]; H1 [label="H", pos="0.8,3!"]; C_ester [label="C", pos="-2.6, -0.75!"]; O_ester1 [label="O", pos="-3.4,0!"]; O_ester2 [label="O", pos="-3.4,-1.5!"]; C_methyl [label="CH₃", pos="-4.7,-1.5!"]; Iodine [label="I", pos="2.6,-0.75!"];

// Bonds to Substituents C1 -- O1; O1 -- H1; C2 -- C_ester; C_ester -- O_ester1 [style=bold]; C_ester -- O_ester2; O_ester2 -- C_methyl; C5 -- Iodine;

// Atom Labels C1_label [label="C1", pos="0.5,1.5!"]; C2_label [label="C2", pos="-1.8,-0.75!"]; C3_label [label="C3", pos="-1.3,-2!"]; C4_label [label="C4", pos="1.3,-2!"]; C5_label [label="C5", pos="1.8,-0.75!"]; C6_label [label="C6", pos="0.5,0!"]; }

Caption: Chemical structure of this compound.

Section 2: Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. Below is a summary and interpretation of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides clear signals for the aromatic protons and the methyl ester group. The aromatic region typically shows three distinct signals corresponding to the protons at the C3, C4, and C6 positions. The proton ortho to the iodine (C6) and the proton ortho to the hydroxyl group (C3) appear as doublets, while the proton meta to both (C4) appears as a doublet of doublets, reflecting their respective coupling patterns. The methyl ester protons characteristically appear as a sharp singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum shows eight distinct resonances, corresponding to each carbon atom in the unique electronic environment of the molecule.[3] Key signals include the carbonyl carbon of the ester group (typically ~170 ppm), the carbons of the aromatic ring (spread between ~110-160 ppm), and the methyl carbon of the ester group (typically ~52 ppm).[5] The carbon atom bonded to the iodine (C5) is significantly influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.[3]

-

O-H Stretch: A broad absorption band is observed in the region of 3100-3300 cm⁻¹, characteristic of the hydroxyl group involved in intramolecular hydrogen bonding with the adjacent ester carbonyl.

-

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is seen just below 3000 cm⁻¹.[6]

-

C=O Stretch: A strong, sharp absorption peak around 1670-1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester group.[7] This frequency is slightly lower than a typical ester due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

-

C=C Stretch: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Under electron impact (EI) ionization, the mass spectrum of this compound shows a prominent molecular ion (M⁺) peak at m/z = 278.[3] The key fragmentation pattern involves the loss of the methoxy group (-OCH₃) from the ester, leading to a significant fragment ion at m/z = 247. Another major fragment at m/z = 246 arises from the loss of methanol (-CH₃OH).[3][8] The presence of iodine is confirmed by its characteristic isotopic pattern, although the natural abundance of isotopes other than ¹²⁷I is negligible.

Section 3: Synthesis of this compound

The most direct and common laboratory synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 5-iodosalicylic acid. This transformation is a classic example of the Fischer-Speier esterification.[9][10]

Caption: Fischer esterification workflow for synthesis.

Causality in Experimental Design

The Fischer esterification is an equilibrium-controlled process.[11] To drive the reaction toward the formation of the desired ester product, Le Châtelier's principle is applied. This is achieved by using a large excess of one of the reactants, typically the alcohol (methanol), which is inexpensive and can also serve as the solvent. The strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[10] The removal of water, the reaction's byproduct, can also shift the equilibrium to the right.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures and specific patent literature.[12][13]

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodosalicylic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which acts as both reactant and solvent. Begin stirring to dissolve the solid.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Section 4: Key Chemical Reactivity

The synthetic utility of this compound is dominated by the reactivity of its aryl iodide group, which readily participates in palladium-catalyzed cross-coupling reactions. This capability allows for the construction of complex molecular frameworks by forming new C-C, C-N, and C-O bonds at the C5 position.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[14] For this compound, this reaction is highly efficient due to the high reactivity of the C-I bond.[15]

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of this compound

This is a representative protocol based on established methods for aryl iodides.[16][17][18]

-

Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Reagents: Add a suitable degassed solvent (e.g., THF or DMF) followed by a terminal alkyne (1.1-1.5 eq) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylsalicylate derivative.

Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a new substituted alkene, providing a powerful tool for C-C bond formation.[19] The reaction typically favors the formation of the trans-alkene product.[20]

Caption: Catalytic cycle of the Heck coupling reaction.

Protocol: Heck Reaction with this compound

This is a representative protocol based on established methods for aryl iodides.[21][22]

-

Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., NaOAc, K₂CO₃, or Et₃N, 1.5-2.5 eq).

-

Solvent and Alkene: Add a polar aprotic solvent such as DMF or NMP, followed by the alkene coupling partner (e.g., methyl acrylate, 1.2-2.0 eq).

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C for several hours until the reaction is complete (monitored by GC-MS or TLC).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the C5-alkenylated product.

Section 5: Applications in Research and Drug Development

This compound serves as a quintessential building block for creating libraries of complex molecules for screening and lead optimization.

-

Pharmaceutical Synthesis: The salicylate scaffold is a privileged structure in medicinal chemistry.[23] By using the iodine as a point of diversification, chemists can synthesize novel salicylate derivatives with modified pharmacokinetic and pharmacodynamic profiles.[1] These derivatives have been explored as potential anti-inflammatory, antimicrobial, and anticancer agents.[24][25] The ability to couple this core to various other fragments via cross-coupling reactions is instrumental in modern drug discovery.

-

Materials Science: The rigid, planar structure of the substituted benzene ring makes it an attractive component for organic electronic materials. Arylalkynes and substituted stilbenes, readily synthesized from this compound via Sonogashira and Heck reactions respectively, are precursors to conjugated polymers and organic light-emitting diodes (OLEDs).

Section 6: Safety and Handling

This compound is classified as toxic if swallowed and causes skin and eye irritation.[3]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301 + P316: IF SWALLOWED: Get immediate medical advice/attention.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its hybrid structure. It provides both the biologically relevant salicylate core and a synthetically versatile aryl iodide handle. Its predictable reactivity in cornerstone reactions like Sonogashira and Heck couplings makes it an indispensable tool for chemists in academic and industrial settings. A thorough understanding of its properties, synthesis, and reaction chemistry, as detailed in this guide, empowers researchers to effectively harness its potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 248910, this compound. Retrieved from [Link].

-

Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. Available at: [Link].

-

Chemistry LibreTexts (2024). Sonogashira Coupling. Retrieved from [Link].

-

Organic Chemistry Portal (2022). Sonogashira Coupling. Retrieved from [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link].

-

Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Presentation based on research. Available at: [Link].

-

NRO Chemistry (2020). Sonogashira Coupling [Video]. YouTube. Retrieved from [Link].

-

Wang, J., et al. (2007). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(7), 1965-1969. Available at: [Link].

-

Patil, S. (2020). To prepare & submit Non staining Iodine ointment with Methyl Salicylate [Video]. YouTube. Retrieved from [Link].

-

Kos, J., et al. (2016). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 24(22), 5798-5809. Available at: [Link].

-

Wikipedia (2024). Heck reaction. Retrieved from [Link].

-

ResearchGate (2020). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. Retrieved from [Link].

-

University of Colorado Boulder, Department of Chemistry (n.d.). Fischer Esterification. Retrieved from [Link].

-

Slideshare (2014). Medicinal Chemistry of Salicylic Acid. Retrieved from [Link].

-

Wikipedia (2024). Fischer–Speier esterification. Retrieved from [Link].

-

Organic Chemistry Portal (2021). Heck Reaction. Retrieved from [Link].

-

MySkinRecipes (n.d.). This compound. Retrieved from [Link].

-

Brainly (2023). What is the IR spectrum of methyl salicylate? Retrieved from [Link].

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link].

-

Transtutors (2022). The Following Is The IR Spectrum Of Methyl Salicylate. Assign All... Retrieved from [Link].

-

Chemistry LibreTexts (2023). Fischer Esterification. Retrieved from [Link].

-

Michigan State University, Department of Chemistry (n.d.). Mass Spectrometry. Retrieved from [Link].

-

OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link].

-

Organic Chemistry Portal (2022). Fischer Esterification. Retrieved from [Link].

-

ResearchGate (n.d.). Figure S05: 1H-NMR spectra of methyl... Retrieved from [Link].

-

University of the Cumberlands (n.d.). Preparation of Methyl Salicylate. Retrieved from [Link].

-

Organic Chemistry Data (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].

-

Total Organic Chemistry (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link].

-

ChemRxiv (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link].

-

Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link].

-

Bartleby.com (n.d.). Iodination Of Salicylamide Lab Report. Retrieved from [Link].

-

Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry – A European Journal, 6(5), 843-8. Available at: [Link].

-

SIELC Technologies (2018). Methyl O-acetyl-5-iodosalicylate. Retrieved from [Link].

-

ChemComplete (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link].

-

Knowbee Tutoring (2015). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link].

-

Sciencemadness.org (2005). Methyl Salicylate (Oil of Wintergreen). Retrieved from [Link].

Sources

- 1. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C8H7IO3 | CID 248910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4068-75-1 [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. brainly.com [brainly.com]

- 7. (Solved) - The Following Is The IR Spectrum Of Methyl Salicylate. Assign All... (1 Answer) | Transtutors [transtutors.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. Heck Reaction [organic-chemistry.org]

- 21. youtube.com [youtube.com]

- 22. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl 5-Iodosalicylate (CAS 4068-75-1): Synthesis, Reactivity, and Applications

Executive Summary: Methyl 5-iodosalicylate, with CAS number 4068-75-1, is a halogenated aromatic ester of significant interest to the scientific community. It serves as a highly versatile and pivotal intermediate in the synthesis of complex organic molecules.[1] The strategic placement of hydroxyl, methoxycarbonyl, and iodo groups on the benzene ring provides a unique combination of reactivity, making it an invaluable building block in drug discovery, medicinal chemistry, and materials science.[1] The iodine atom, in particular, acts as a versatile synthetic handle for advanced bond-forming methodologies, most notably palladium-catalyzed cross-coupling reactions. This guide offers a deep technical dive into the physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and applications of this compound, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

This compound is a white crystalline solid at room temperature.[2] Its core structure, derived from salicylic acid, is functionalized with an iodine atom at the C5 position of the aromatic ring. This heavy halogen atom significantly influences the molecule's reactivity and physical properties.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4068-75-1 | [2] |

| Molecular Formula | C₈H₇IO₃ | [2][3] |

| Molecular Weight | 278.04 g/mol | [3][4] |

| IUPAC Name | methyl 2-hydroxy-5-iodobenzoate | [3] |

| Synonyms | Methyl 2-hydroxy-5-iodobenzoate, 5-Iodosalicylic acid methyl ester | [2][5][6] |

| Appearance | White crystals or crystalline powder | [2][4] |

| Melting Point | 73.0-79.0 °C | [1][7] |

| Storage | Store at room temperature in a dry, well-ventilated place | [1][6] |

Spectroscopic Characterization

Empirical characterization is critical for confirming the identity and purity of this compound after synthesis or before use.

-

¹H NMR Spectroscopy: In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct signals:

-

A singlet around 3.9 ppm, integrating to 3H, corresponding to the methyl ester (-OCH₃) protons.

-

A doublet around 6.8 ppm (1H), representing the aromatic proton at C6, coupled to the C4 proton. The ortho-coupling constant (J) would be approximately 8.8 Hz.

-

A doublet of doublets around 7.8 ppm (1H), representing the aromatic proton at C4, showing both ortho- and meta-coupling.

-

A doublet around 8.1 ppm (1H), representing the aromatic proton at C3, coupled to the C4 proton with a smaller meta-coupling constant (J ≈ 2.4 Hz).

-

A broad singlet at a higher chemical shift (>10 ppm), corresponding to the phenolic hydroxyl (-OH) proton, which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display all 8 unique carbon signals. The carbons attached to electronegative atoms (oxygen and iodine) will be significantly shifted. The C5 carbon directly attached to iodine is expected to appear at a lower field (around 80-90 ppm) compared to its non-iodinated counterpart.

-

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z = 278.[3] A key fragment would be observed at m/z = 246, corresponding to the loss of a methoxy radical (•OCH₃).[3]

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the principal functional groups.[3]

-

A broad band around 3100-3300 cm⁻¹ for the O-H stretch of the phenolic group.

-

A sharp, strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the ester.

-

Bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.

-

A strong band around 1250 cm⁻¹ for the C-O stretch of the ester.

-

Synthesis and Purification

This compound is most reliably prepared via a two-step synthetic sequence starting from the widely available salicylic acid. This approach offers high yields and excellent regiochemical control.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound, 99% | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H7IO3 | CID 248910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.fr [fishersci.fr]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 5-iodosalicylate from Methyl Salicylate

This guide provides an in-depth exploration of the synthesis of Methyl 5-iodosalicylate, a valuable halogenated intermediate in pharmaceutical and organic synthesis.[1] We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and establish a robust, self-validating protocol suitable for research and development laboratories.

Part 1: The Theoretical Framework: Mechanism and Rationale

The conversion of methyl salicylate to this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] Understanding the nuances of this mechanism is paramount to optimizing the reaction and achieving a high yield of the desired product.

The Role of Substituents: Directing the Iodination

The reactivity and regioselectivity of the methyl salicylate ring are governed by its two substituents: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.

-

Hydroxyl Group (-OH): As a powerful activating group, the -OH substituent donates electron density into the benzene ring through resonance. This significantly increases the ring's nucleophilicity, making it highly susceptible to attack by electrophiles. It is an ortho, para-director.[4][5]

-

Methyl Ester Group (-COOCH₃): This group is deactivating due to its electron-withdrawing nature, pulling electron density from the ring and making it less nucleophilic. It acts as a meta-director.

In this competitive scenario, the strongly activating hydroxyl group dominates the directing effects. It primes the positions ortho (C3) and para (C5) to it for electrophilic attack. Steric hindrance from the adjacent bulky ester group at the C2 position makes the C3 (ortho) position less accessible. Consequently, the electrophile is overwhelmingly directed to the C5 position, which is para to the hydroxyl group.

Generating the Electrophile: The Iodonium Ion (I⁺)

Molecular iodine (I₂) itself is a relatively weak electrophile and reacts sluggishly with even activated aromatic rings.[4] To facilitate the reaction, a more potent electrophilic species, the iodonium ion (I⁺), must be generated in situ. This is typically achieved by reacting a source of iodine with a strong oxidizing agent.

A highly effective and common method involves the use of molecular iodine in the presence of periodic acid (H₅IO₆) or iodic acid (HIO₃). The oxidizing agent serves a dual purpose: it oxidizes I₂ to generate the electrophilic iodine species and continuously re-oxidizes the iodide ion (I⁻) byproduct back into I₂, ensuring the iodine is used efficiently throughout the reaction.[6]

The Reaction Mechanism

The synthesis proceeds via a three-step mechanism:

-

Generation of Electrophile: The oxidizing agent activates molecular iodine to form the electrophilic iodonium species.

-

Nucleophilic Attack: The electron-rich aromatic ring of methyl salicylate attacks the iodonium ion. This attack, directed to the C5 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (such as water or the solvent) removes the proton from the C5 carbon, restoring the ring's aromaticity and yielding the final product, this compound.

The following diagram illustrates this mechanistic pathway.

Caption: Reaction mechanism for the iodination of methyl salicylate.

Part 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and validation of this compound.

Critical Safety Considerations

All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Periodic Acid (H₅IO₆): Strong oxidizer and corrosive. Causes severe skin and eye burns. Avoid contact with combustible materials.[7][8] Handle with extreme care.[9]

-

Iodine (I₂): Toxic if inhaled or ingested and causes irritation to the skin, eyes, and respiratory system.[10]

-

Glacial Acetic Acid: Corrosive and flammable. Can cause severe burns.

-

Sodium Thiosulfate (Na₂S₂O₃): Used for quenching. Generally considered low-hazard, but good laboratory practice should always be followed.

Materials and Reagents

The following table summarizes the necessary reagents for a typical laboratory-scale synthesis.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |

| Methyl Salicylate | 152.15 | 7.61 g (6.5 mL) | 0.050 | 1.0 |

| Iodine (I₂) | 253.81 | 12.7 g | 0.050 | 1.0 |

| Periodic Acid (H₅IO₆) | 227.94 | 2.28 g | 0.010 | 0.2 |

| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |

| Sodium Thiosulfate | 158.11 | ~5 g | - | Quenching |

| Deionized Water | 18.02 | ~500 mL | - | Work-up |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.61 g (0.050 mol) of methyl salicylate in 100 mL of glacial acetic acid. Stir until a homogenous solution is formed.

-

Reagent Addition: To the stirring solution, add 12.7 g (0.050 mol) of molecular iodine followed by 2.28 g (0.010 mol) of periodic acid. The periodic acid is the catalytic oxidizer; adding it in portions is not necessary but ensure it is added carefully.

-

Reaction Execution: Heat the reaction mixture to 70-80°C using a heating mantle and water-cooled condenser. Maintain this temperature with vigorous stirring for approximately 2-3 hours.

-

Reaction Monitoring: The progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system. The disappearance of the methyl salicylate spot (visualized under UV light) and the formation of a new, less polar product spot indicates reaction progression. The fading of the deep purple iodine color is also a visual cue.

-

Quenching and Isolation: After cooling the mixture to room temperature, pour it slowly into a beaker containing 400 mL of ice-cold deionized water while stirring. A precipitate should form. To quench any unreacted iodine, add a 10% (w/v) aqueous solution of sodium thiosulfate dropwise until the yellow/brown color of iodine disappears completely.[2]

-

Product Collection: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove residual acetic acid and salts.

-

Purification: The most effective method for purification is recrystallization. Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol (~95%). Once dissolved, slowly add hot deionized water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in vacuo.

Experimental Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Part 3: Product Validation and Characterization

Confirming the identity and purity of the synthesized compound is a critical final step. This protocol is self-validating through the following analytical checks.

Physical and Chromatographic Analysis

-

Appearance: Pure this compound should be a white to off-white crystalline solid.[1]

-

Melting Point: The literature melting point is approximately 98-102°C. A sharp melting point within this range is a strong indicator of high purity.

-

TLC Analysis: A single spot on a TLC plate (in an appropriate solvent system) confirms the absence of starting material and major impurities.

Spectroscopic Characterization

Spectroscopic data provides definitive structural proof. The following table summarizes the expected results.

| Analysis Method | Expected Observations for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.8 ppm (s, 1H, -OH): Phenolic proton. δ ~8.1 ppm (d, 1H, Ar-H): Proton at C6, ortho to ester. δ ~7.8 ppm (dd, 1H, Ar-H): Proton at C4, between I and ester. δ ~6.9 ppm (d, 1H, Ar-H): Proton at C3, ortho to -OH. δ ~3.9 ppm (s, 3H, -OCH₃): Methyl ester protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | 8 distinct signals: Confirming the 8 unique carbon environments in the molecule. Key signals include the carbonyl carbon (~170 ppm), aromatic carbons (one C-I signal at ~80-90 ppm), and the methoxy carbon (~52 ppm). |

| FT-IR (KBr Pellet, cm⁻¹) | ~3200-3100 cm⁻¹ (broad): O-H stretch (phenolic). ~1680 cm⁻¹ (strong): C=O stretch (ester). ~1600, ~1450 cm⁻¹: Aromatic C=C stretching. ~1250 cm⁻¹: C-O stretching. |

| Mass Spec. (EI-MS) | m/z = 278: Molecular ion peak (M⁺), confirming the molecular weight.[11] |

A comparison of the ¹H NMR spectrum of the starting material, methyl salicylate, with the product is particularly insightful. The simple aromatic pattern of methyl salicylate will be replaced by a more complex pattern of three distinct aromatic protons in the product, providing clear evidence of the substitution.[12]

Conclusion

The synthesis of this compound from methyl salicylate is a robust and reproducible electrophilic aromatic substitution. By understanding the mechanistic principles of substituent effects and electrophile generation, researchers can confidently execute this procedure. The protocol outlined in this guide, which combines a detailed synthetic methodology with rigorous safety protocols and comprehensive analytical validation, provides a complete framework for producing and confirming high-purity this compound for application in further chemical discovery and development.

References

-

Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. [Link]

-

SAFETY DATA SHEET - Periodic Acid. Lab Alley. [Link]

-

Juárez-Ornelas, K. A., et al. Iodine(III)-Catalyzed Electrophilic Nitration of Phenols via Non-Brønsted Acidic NO2+ Generation. Organic Letters. [Link]

-

Iodination of phenol. Danish Atomic Energy Commission. [Link]

-

Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

- Process for the iodination of phenolic derivatives.

-

Synthesis of 5‐iodosalicylic acid based 1,3,4‐oxadiazoline derivatives... ResearchGate. [Link]

-

Periodic acid. Szabo-Scandic. [Link]

-

SDS- Iodine Solution - Safety Data Sheet. Science Company. [Link]

-

Salicylic acid, 3,5-diiodo-. Organic Syntheses Procedure. [Link]

-

Iodination Of Salicylamide Lab Report. Bartleby.com. [Link]

-

Experiment 6 Iodination of Salicylamide. Edubirdie. [Link]

-

Synthesis of Methyl Salicylate. BioTreks. [Link]

-

Mechanisms involved in iodination of salicylamide protocol. Chemistry Stack Exchange. [Link]

-

Preparation of Methyl Salicylate. University of Babylon. [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. studylib.net [studylib.net]

- 3. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Iodination Of Salicylamide Lab Report - 1008 Words | Bartleby [bartleby.com]

- 6. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 7. media.laballey.com [media.laballey.com]

- 8. fishersci.com [fishersci.com]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. edvotek.com [edvotek.com]

- 11. This compound | C8H7IO3 | CID 248910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to Methyl 5-Iodosalicylate: Synthesis, Characterization, and Applications

Executive Summary: Methyl 5-iodosalicylate is a halogenated aromatic ester of significant interest in the fields of pharmaceutical development and material science. Its unique trifunctional structure—comprising a hydroxyl group, a methyl ester, and an iodine atom on a benzene ring—renders it a versatile synthetic intermediate. The iodine atom, in particular, serves as a crucial handle for introducing molecular complexity through various cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, methods for its structural verification, key applications, and essential safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable building block.

Chemical Identity and Physicochemical Properties

This compound is systematically known as methyl 2-hydroxy-5-iodobenzoate. Its fundamental properties are crucial for its handling, reaction setup, and purification.

The molecular formula of this compound is C₈H₇IO₃, and its molecular weight is approximately 278.05 g/mol .[1] It typically appears as a white to off-white crystalline powder.[2] A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-hydroxy-5-iodobenzoate | [3] |

| Synonyms | 5-Iodosalicylic acid methyl ester | [3] |

| CAS Number | 4068-75-1 | [2] |

| Molecular Formula | C₈H₇IO₃ | [1][3][4] |

| Molecular Weight | 278.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 73-78 °C | [2] |

| Boiling Point | 100-110 °C (at 0.3-0.5 Torr) | [2] |

Note on Melting Point: While most suppliers report a melting point in the range of 73-78 °C, values as high as 163-164 °C have been noted in some technical data sheets. This discrepancy may arise from different crystalline polymorphs or the presence of impurities. Researchers should verify the melting point of their synthesized or procured material as a primary indicator of purity.

Synthesis and Purification: Electrophilic Iodination of Methyl Salicylate

The most direct and common method for preparing this compound is through the electrophilic aromatic substitution of its readily available precursor, methyl salicylate. The hydroxyl group of methyl salicylate is a strongly activating ortho-, para-director. Due to steric hindrance from the adjacent methyl ester group, the electrophilic iodine is predominantly directed to the para position (C5).

N-Iodosuccinimide (NIS) is an effective and convenient iodinating agent for this transformation, often activated by an acid catalyst. The following protocol is a self-validating system designed for high yield and purity.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via electrophilic iodination of methyl salicylate.

Materials:

-

Methyl Salicylate (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic Acid (TFA) (0.2 eq)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl salicylate (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the solution. Stir the mixture until a homogenous suspension is formed.

-

Catalyst Addition & Reaction: Carefully add trifluoroacetic acid (0.2 eq) to the reaction mixture. The acid acts as a catalyst to generate a more potent electrophilic iodine species. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench any unreacted iodine.

-

Work-up - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to neutralize TFA), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to afford this compound as a crystalline solid.

Causality and Self-Validation

-

Choice of Reagents: NIS is used as it is a solid, easy-to-handle source of electrophilic iodine, safer than alternatives like iodine monochloride. The 1.1 equivalents ensure the complete consumption of the starting material. TFA is a strong acid that protonates NIS, making it a more powerful iodinating agent.

-

Solvent: Anhydrous acetonitrile is chosen as it is a polar aprotic solvent that can dissolve the reactants but does not compete in the reaction.

-

Work-up Logic: The sodium thiosulfate quench is critical for removing residual iodine, which can color the final product. The bicarbonate wash removes the acid catalyst, preventing potential degradation during concentration.

-

Purification: Recrystallization is an effective method for removing the primary byproduct, succinimide, and any unreacted starting material, yielding a product of high purity, which can be validated by melting point analysis and spectroscopy.

The synthesis workflow is visualized in the diagram below.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a definitive structural characterization.

¹H NMR (Proton NMR): The ¹H NMR spectrum is the most informative tool for confirming the regiochemistry of the iodination.

-

-OCH₃ (Methyl Ester): A sharp singlet integrating to 3 protons, typically around 3.9 ppm.

-

-OH (Phenolic Hydroxyl): A broad singlet, often found far downfield (>10 ppm) due to intramolecular hydrogen bonding with the ester carbonyl.

-

Aromatic Protons:

-

H-6: A doublet around 8.1 ppm. The ortho-coupling to H-4 is typically small (J ≈ 2.5 Hz).

-

H-4: A doublet of doublets around 7.8 ppm, showing coupling to both H-6 (J ≈ 2.5 Hz) and H-3 (J ≈ 8.7 Hz).

-

H-3: A doublet around 6.8 ppm, showing coupling only to H-4 (J ≈ 8.7 Hz).

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the carbon framework.

-

C=O (Ester Carbonyl): Typically observed around 170 ppm.

-

-OCH₃ (Methyl Carbon): Found around 52 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 80-160 ppm). The carbon bearing the iodine (C-5) will be shifted significantly upfield to around 80-85 ppm, which is a key diagnostic peak.

IR Spectroscopy:

-

O-H Stretch: A broad band from 3100-3400 cm⁻¹, characteristic of the hydrogen-bonded phenol.

-

C=O Stretch: A strong, sharp absorption around 1670-1690 cm⁻¹, corresponding to the ester carbonyl.

-

C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region.

-

C-I Stretch: A weak absorption in the far IR region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z ≈ 278, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Key Applications in Research and Development

The utility of this compound stems from the versatile reactivity of its carbon-iodine bond, making it a valuable building block in synthetic chemistry.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), including anti-inflammatory and antimicrobial agents.[1] The iodide serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern drug discovery.

-

Material Science: The compound is also employed as a precursor in the development of specialized polymers and organic electronic materials.[1] The introduction of the heavy iodine atom can influence the photophysical properties of materials, making it useful in the design of novel coatings, sensors, and organic light-emitting diodes (OLEDs).

-

Methodology Development: Researchers use this compound as a model substrate in the study of new chemical reactions involving halogenated aromatic compounds, aiding in the advancement of synthetic methodologies.[1]

The logical relationship of its application is shown below.

Caption: Applications derived from the C-I bond reactivity.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as toxic if swallowed (H301) and may cause skin and eye irritation (H315, H319).[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It should be stored away from strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in both academic and industrial research. Its straightforward synthesis from methyl salicylate, combined with the strategic placement of the iodine atom, provides a reliable pathway for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is crucial for any scientist aiming to effectively utilize this versatile compound in their research and development endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 248910, this compound. PubChem. Retrieved January 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 12, 2026, from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

PubChemLite. (n.d.). This compound (C8H7IO3). Retrieved January 12, 2026, from [Link]

-

Bartleby. (n.d.). Iodination Of Salicylamide Lab Report. Retrieved January 12, 2026, from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved January 12, 2026, from [Link]

-

University of Missouri–St. Louis. (n.d.). Preparation of Methyl Salicylate. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 12, 2026, from [Link]

-

Synthesis. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Retrieved January 12, 2026, from [Link]

-

Vibzz Lab. (2020, November 22). Methyl Salicylate : Organic Synthesis (Oil of Wintergreen) [Video]. YouTube. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 5-iodosalicylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecular Identity

Methyl 5-iodosalicylate (CAS No. 4068-75-1) is a halogenated aromatic ester that serves as a crucial building block in synthetic organic chemistry.[1] Its utility as a precursor in the development of pharmaceuticals and other complex molecules necessitates an unambiguous and robust method for its structural confirmation and purity assessment. The inherent reactivity of the iodide substituent, coupled with the ester and hydroxyl functionalities, makes it a versatile intermediate. However, this complexity also demands a multi-faceted analytical approach to ensure its identity and quality.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and the resulting spectral output, offering field-proven insights into data acquisition and interpretation. This document is structured to serve as a practical reference for scientists who require confident characterization of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. The presence of a heavy iodine atom significantly influences its molecular weight and reactivity, while the hydroxyl and methyl ester groups dictate its polarity and hydrogen-bonding capabilities.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4068-75-1 | [1][2] |

| Molecular Formula | C₈H₇IO₃ | [2][3] |

| Molecular Weight | 278.04 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 73-78 °C | [1][4] |

| IUPAC Name | methyl 2-hydroxy-5-iodobenzoate |[2][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of every proton and carbon atom in the structure.

Caption: Structure with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Data

The following data is predicted for a solution in deuterated chloroform (CDCl₃), a common solvent chosen for its ability to dissolve a wide range of organic compounds without introducing interfering proton signals.[6]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom No. | Type | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Interpretation |

|---|---|---|---|---|---|

| H-3 | ¹H | ~6.85 | d | J ≈ 8.8 | Coupled only to H-4 (ortho coupling). Upfield due to the electron-donating -OH group. |

| H-4 | ¹H | ~7.70 | dd | J ≈ 8.8, 2.4 | Coupled to H-3 (ortho) and H-6 (meta). Deshielded by the adjacent iodine. |

| H-6 | ¹H | ~8.10 | d | J ≈ 2.4 | Coupled only to H-4 (meta coupling). Strongly deshielded by the para-ester and ortho-iodine. |

| OCH₃ | ¹H | ~3.95 | s | - | Singlet, typical for a methyl ester. |

| OH | ¹H | ~10.8 | s | - | Broad singlet, significantly downfield due to strong intramolecular H-bonding to the ester carbonyl. |

| C-1 | ¹³C | ~112 | - | - | Carbon bearing the ester; shielded by the ortho -OH group. |

| C-2 | ¹³C | ~160 | - | - | Phenolic carbon; strongly deshielded by the attached oxygen. |

| C-3 | ¹³C | ~121 | - | - | Aromatic CH. |

| C-4 | ¹³C | ~144 | - | - | Aromatic CH; deshielded by the adjacent iodine. |

| C-5 | ¹³C | ~85 | - | - | Carbon bearing the iodine; strongly shielded by the heavy atom effect. |

| C-6 | ¹³C | ~140 | - | - | Aromatic CH. |

| C=O | ¹³C | ~170 | - | - | Ester carbonyl carbon, characteristic downfield shift. |

| OCH₃ | ¹³C | ~53 | - | - | Methyl ester carbon. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data is reproducible and accurate.

Workflow: NMR Sample Preparation and Analysis

Caption: Workflow for acquiring high-quality NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound. The precision of this step is crucial for potential future quantitative NMR (qNMR) applications.

-

Solvent Selection & Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is the solvent of choice for its excellent solubilizing power and minimal spectral overlap. TMS serves as the internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra.[6]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to achieve a narrow, symmetrical peak shape for the TMS signal. This step is critical for achieving high resolution and accurate coupling constant measurements.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required to obtain an adequate signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, the IR spectrum is dominated by vibrations from the hydroxyl, ester carbonyl, and aromatic moieties.

Characteristic IR Absorption Bands

The data presented below are typical for a solid-state measurement using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3200 - 3000 (broad) | Strong | O-H stretch | Phenolic Hydroxyl |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| ~2950 | Medium-Weak | C-H stretch | Methyl (OCH₃) |

| ~1680 | Very Strong | C=O stretch | Ester Carbonyl |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Ester (Aryl-C(O)) |

| ~1150 | Strong | C-O stretch | Ester (O-CH₃) |

| ~820 | Strong | C-H bend (out-of-plane) | 1,2,4-Trisubstituted Ring |

Interpretation: The most diagnostic peak is the very strong absorption around 1680 cm⁻¹ , characteristic of the ester carbonyl (C=O) stretch.[8] The broad, strong band centered around 3100 cm⁻¹ confirms the presence of the hydroxyl (-OH) group, with its breadth indicating significant hydrogen bonding. The series of peaks in the 1600-1480 cm⁻¹ region are indicative of the aromatic ring, and the strong peak around 820 cm⁻¹ is highly characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.

Experimental Protocol: ATR-IR Data Acquisition

The choice of ATR is a deliberate one for its speed, ease of use, and the high quality of data produced from solid samples without the need for preparing KBr pellets.[9][10]

-

Background Collection: Ensure the ATR crystal (typically diamond, for its robustness) is clean.[10] Collect a background spectrum of the empty crystal. This step is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the crystal.

-

Apply Pressure: Use the integrated press to apply firm, consistent pressure, ensuring intimate contact between the sample and the ATR crystal. Good contact is essential for a strong, high-quality spectrum.[11]

-

Sample Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation and identification in complex mixtures.

Key Mass Spectral Data (Electron Ionization)

Electron Ionization (EI) is the standard ionization method for GC-MS. It is an energetic process that not only creates a molecular ion but also induces predictable fragmentation.[1]

Table 4: Major Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion | Formula | Interpretation |

|---|---|---|---|

| 278 | [M]⁺• | [C₈H₇IO₃]⁺• | Molecular Ion |

| 246 | [M - CH₃OH]⁺• | [C₇H₃IO₂]⁺• | Loss of methanol (32 Da) from the molecular ion. This is the Base Peak . |

| 247 | [M - •OCH₃]⁺ | [C₇H₄IO₂]⁺ | Loss of a methoxy radical (31 Da). |

| 120 | [M - I - CO]⁺• | [C₇H₇O₂]⁺• | Loss of iodine radical followed by carbon monoxide. |

| 92 | [C₆H₄O]⁺• | [C₆H₄O]⁺• | Fragment corresponding to iodinated phenoxy-type structures undergoing further fragmentation. |

Fragmentation Pathway Analysis

The trustworthiness of a mass spectrum interpretation lies in a logical, chemically sound explanation of its major fragments.

Proposed Fragmentation of this compound

Caption: Major fragmentation pathways under Electron Ionization.

The primary fragmentation pathway involves the molecular ion at m/z 278 .[2] The most favorable fragmentation is the loss of a neutral methanol molecule (32 Da), leading to the highly stable fragment at m/z 246 , which is observed as the base peak (the most abundant ion). This type of fragmentation is common for methyl esters of salicylic acids, facilitated by the proximate hydroxyl group. A secondary, less prominent fragmentation is the loss of a methoxy radical (31 Da) to yield the ion at m/z 247.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Parameters:

-

Injector: Use a splitless injection mode to maximize sensitivity for the analyte. Set the injector temperature to ~250 °C to ensure rapid volatilization.[12]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[12]

-

Column: A standard, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this analysis.[13]

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C and hold for several minutes. This ensures good separation from any potential impurities.

-

-

MS Parameters:

Conclusion: A Unified Spectroscopic Signature

The confident identification of this compound is achieved not by a single technique, but by the congruent data from NMR, IR, and MS. The NMR spectrum confirms the precise arrangement of the 7 unique protons and 8 unique carbons. The IR spectrum provides rapid verification of the key hydroxyl and ester carbonyl functional groups. Finally, mass spectrometry confirms the correct molecular weight of 278 g/mol and displays a characteristic fragmentation pattern, with a base peak at m/z 246. Together, these spectroscopic data points form a unique molecular fingerprint, providing an authoritative and trustworthy basis for the quality control and use of this compound in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 248910, this compound. Retrieved from [Link].

-

Bruker (2019). ATR FTIR Basics. Retrieved from [Link].

-

Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Retrieved from [Link].

-

Capot Chemical Co., Ltd. 4068-75-1 | this compound. Retrieved from [Link].

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link].

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link].

-

Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link].

-

PubChemLite. This compound (C8H7IO3). Retrieved from [Link].

-

ResearchGate. Analytical parameters of the GC-MS method. Retrieved from [Link].

-

Cedre.fr. Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Retrieved from [Link].

-

Spectral Database for Organic Compounds (SDBS), AIST. Retrieved from [Link].

-

Chemguide. IR Absorption Table. Retrieved from [Link].

-

University of California, Santa Cruz. Table of Characteristic IR Absorptions. Retrieved from [Link].

Sources

- 1. This compound | 4068-75-1 [m.chemicalbook.com]

- 2. This compound | C8H7IO3 | CID 248910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% | CymitQuimica [cymitquimica.com]

- 4. This compound 99%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 5. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Methyl 2-hydroxy-5-iodobenzoate | CAS#:4068-75-1 | Chemsrc [chemsrc.com]

- 9. Page loading... [guidechem.com]

- 10. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 11. hmdb.ca [hmdb.ca]

- 12. PubChemLite - this compound (C8H7IO3) [pubchemlite.lcsb.uni.lu]

- 13. Methyl 2-Hydroxy-5-Iodobenzoate,4068-75-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-iodosalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-iodosalicylate, a halogenated derivative of salicylic acid, is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound, offering field-proven insights and detailed methodologies for its characterization.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for any subsequent experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₃ | [1][2][3] |

| Molecular Weight | 278.04 g/mol | [1][2][3] |

| CAS Number | 4068-75-1 | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 73-78 °C | [2] |

| pKa (Predicted) | 9.14 ± 0.18 | [2] |

| LogP (XLogP3) | 3.0 | [1] |

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be predicted based on its structure and the known behavior of similar molecules, such as benzoic acid and other halogenated derivatives.[4][5][6][7][8]

Theoretical Considerations

This compound possesses both lipophilic (iodinated benzene ring) and hydrophilic (hydroxyl and methyl ester) functionalities. This amphiphilic nature suggests its solubility will be highly dependent on the polarity of the solvent. The iodine atom, being a large and polarizable halogen, will also influence intermolecular interactions and, consequently, solubility.

Expected Solubility in Common Solvents

The following table provides a qualitative prediction of the solubility of this compound in various classes of solvents.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can participate in hydrogen bonding, but the overall lipophilicity of the molecule may limit aqueous solubility. Alcohols are expected to be better solvents than water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The iodinated aromatic ring will have some affinity for nonpolar solvents, but the polar functional groups will limit extensive solubility. |

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic experimental approach. The following workflow outlines a standard procedure for generating a comprehensive solubility profile.

Figure 1: Workflow for the experimental determination of solubility.

Detailed Protocol for Solubility Determination

1. Materials and Equipment:

-

This compound

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane)

-

Analytical balance

-

Vortex mixer and/or shaker bath

-

Temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectroscopic method.

-

Calculate the original solubility in each solvent, taking into account the dilution factor.

Part 2: Stability Profile of this compound

Assessing the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop a stability-indicating analytical method.[14][15][16][17][18]

Rationale for Stress Conditions:

-

Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments, which can be encountered during formulation or in physiological conditions.

-

Oxidation: Assesses the impact of oxidative stress, which can occur in the presence of oxygen or oxidizing agents.

-

Thermal Degradation: Determines the effect of elevated temperatures on the compound's stability.

-